![molecular formula C11H18N4S B4943312 6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione](/img/structure/B4943312.png)
6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione
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Overview
Description
6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione, also known as STT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. STT belongs to the family of tetrazinanes, which are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione has been shown to bind to DNA and disrupt its structure, leading to cell death. It also activates the caspase cascade, a series of proteolytic enzymes that play a critical role in the induction of apoptosis.
Biochemical and Physiological Effects:
6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress, leading to the production of reactive oxygen species (ROS) and the activation of antioxidant enzymes. 6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a critical role in the degradation of extracellular matrix components. Additionally, 6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione has been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields. It also exhibits a broad spectrum of biological activities, making it a versatile compound for the study of various diseases. However, there are also some limitations to using 6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate data interpretation. Additionally, its toxicity profile is not well characterized, and further studies are needed to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of 6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione. One potential avenue is the development of 6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the study of 6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione in combination with other drugs, such as chemotherapy agents, to determine its potential as a synergistic therapy. Additionally, further studies are needed to elucidate the mechanism of action of 6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione and its effects on various biological pathways. Finally, the development of 6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections, is an exciting area of research that holds promise for the future.
Synthesis Methods
The synthesis of 6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione involves the reaction of 1,2,4,5-tetrazine-3,6-dithiol with 1,3-cyclohexadiene in the presence of a catalyst. The reaction proceeds through a Diels-Alder cycloaddition mechanism, resulting in the formation of 6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, time, and stoichiometry of the reactants.
Scientific Research Applications
6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione has been extensively studied for its potential applications in the field of medicinal chemistry. Its unique structure and diverse biological activities make it a promising lead compound for the development of new drugs. 6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It also has antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, 6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione has antimicrobial activity against Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
spiro[1,2,4,5-tetrazinane-6,8'-tricyclo[5.2.1.02,6]decane]-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4S/c16-10-12-14-11(15-13-10)5-6-4-9(11)8-3-1-2-7(6)8/h6-9,14-15H,1-5H2,(H2,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBUDOINXVPMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC34NNC(=S)NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821011 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Spiro[1,2,4,5-tetrazinane-6,8'-tricyclo[5.2.1.02,6]decane]-3-thione |
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